molecular formula C17H17NO3 B390367 Ethyl 2-[(2-methylbenzoyl)amino]benzoate

Ethyl 2-[(2-methylbenzoyl)amino]benzoate

Cat. No.: B390367
M. Wt: 283.32g/mol
InChI Key: MDBIGYGLJHHQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-methylbenzoyl)amino]benzoate is an aromatic ester derivative featuring a 2-methylbenzoyl substituent linked via an amide bond to the 2-position of an ethyl benzoate scaffold. This compound’s structure combines ester and amide functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The 2-methyl group on the benzoyl ring introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32g/mol

IUPAC Name

ethyl 2-[(2-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)14-10-6-7-11-15(14)18-16(19)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

MDBIGYGLJHHQTK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Ethyl 2-[(2-Bromobenzoyl)amino]benzoate
  • Structure : The 2-methyl group is replaced with a bromine atom.
  • Key Differences: Molecular Weight: 348.196 g/mol (vs. ~283.3 g/mol for the target compound) . Biological Implications: Brominated analogues often exhibit altered pharmacokinetics due to increased lipophilicity and membrane permeability.
Ethyl 4-[3-(2-Methylbenzoyl)thioureido]benzoate (FUGZOX)
  • Structure : Features a thiourea linkage instead of an amide, with the 2-methylbenzoyl group at the 4-position.
  • Key Differences :
    • Hydrogen Bonding : Thiourea’s sulfur atom reduces hydrogen-bonding capacity compared to the amide, affecting crystal packing and solubility .
    • Spatial Arrangement : Dihedral angles (e.g., 30.85°) between aromatic rings influence molecular conformation and intermolecular interactions .

Heterocyclic Analogues

Ethyl 2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate
  • Structure : Incorporates a benzodioxane ring in place of the benzoyl group.
  • Key Differences :
    • Solubility : Oxygen-rich benzodioxane enhances hydrophilicity, improving aqueous solubility.
    • Metabolic Stability : The heterocyclic ring may resist oxidative metabolism compared to simple benzoyl derivatives .
Marine Pyranyl Benzoate Analogues (Compounds 128–131)
  • Structure : Pyranyl or chromene rings fused with benzoate esters.
  • Key Differences: Bioactivity: Antibacterial activity in marine isolates (e.g., compound 128) is linked to dihydro-methyl-2H-pyran-2-yl propanoate moieties, absent in the target compound . Ecological Role: Structural similarities suggest symbiotic biosynthesis pathways between marine bacteria and host organisms .

Substituent-Driven Reactivity

Ethyl 2-[(2-Cyanoacetyl)amino]benzoate
  • Structure: Cyanoacetyl group replaces the 2-methylbenzoyl moiety.
  • Key Differences: Reactivity: The cyano group’s strong electron-withdrawing effect increases susceptibility to nucleophilic attack, making it a valuable pharmaceutical intermediate . Applications: Used in synthesizing fluorescent sensors and enzyme inhibitors due to its versatile reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 2-[(2-methylbenzoyl)amino]benzoate 2-methylbenzoyl amide at 2-position ~283.3 Reference compound -
Ethyl 2-[(2-bromobenzoyl)amino]benzoate 2-bromobenzoyl amide 348.196 Enhanced electrophilicity
Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate Thiourea linkage, 4-position - Reduced H-bonding capacity
Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate Benzodioxane carbonyl - Improved solubility
Marine compound 128 Pyranyl benzoate with dihydro-methyl group - Antibacterial activity
Ethyl 2-[(2-cyanoacetyl)amino]benzoate Cyanoacetyl group - High synthetic versatility

Research Findings and Implications

Physicochemical Properties

  • Steric Effects : The 2-methyl group in the target compound balances steric hindrance and electronic effects, enabling moderate reactivity in substitution reactions.
  • Hydrogen Bonding : Amide linkages (N–H···O) facilitate stronger intermolecular interactions compared to thiourea derivatives, influencing crystallization behavior .

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